Product packaging for 1'-Epi Gemcitabine 3',5'-Dibenzoate(Cat. No.:CAS No. 134790-40-2)

1'-Epi Gemcitabine 3',5'-Dibenzoate

Cat. No.: B1140667
CAS No.: 134790-40-2
M. Wt: 471.41
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Epi Gemcitabine 3',5'-Dibenzoate, with the CAS Number 134790-40-2 and molecular formula C₂₃H₁₉F₂N₃O₆, is a high-purity chemical reference standard designed for pharmaceutical research and development . This compound is systematically named (2R,3R,5S)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate and has a molecular weight of 471.42 g/mol . Its primary research application is in the analytical method development, method validation (AMV), and Quality Control (QC) activities essential for the commercial production and regulatory submission of Gemcitabine-based pharmaceuticals, particularly for Abbreviated New Drug Applications (ANDA) . Gemcitabine, the parent compound, is a nucleoside metabolic inhibitor and deoxycytidine analog used as a chemotherapeutic agent . Its mechanism of action involves being transported into cells and phosphorylated into active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . The diphosphate form inhibits ribonucleotide reductase, reducing deoxycytidine triphosphate (dCTP) levels, while the triphosphate form competes with dCTP for incorporation into DNA, leading to masked DNA chain termination and apoptosis . As a stereoisomer or derivative of Gemcitabine, this compound is a critical tool for researchers to identify, quantify, and control the quality of the active pharmaceutical ingredient, ensuring the safety and efficacy of the final drug product. This product is supplied with a comprehensive Certificate of Analysis to support your rigorous research requirements. Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₃H₁₉F₂N₃O₆ B1140667 1'-Epi Gemcitabine 3',5'-Dibenzoate CAS No. 134790-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUUYUUQQGBHBU-PLMTUMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134790-39-9
Record name Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Stereochemical Considerations

Synthetic Pathways Leading to 1'-Epi Gemcitabine (B846) 3',5'-Dibenzoate

The synthesis of this compound involves the strategic assembly of a difluorinated sugar moiety and a pyrimidine (B1678525) base, followed by the introduction of benzoate (B1203000) protecting groups.

The synthesis of gemcitabine and its epimers is fundamentally a challenge in fluorinated carbohydrate chemistry. nih.gov A key precursor is 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose, which serves as the sugar backbone. nih.gov The introduction of the two fluorine atoms at the 2'-position is a critical and often complex step in the synthesis of the difluororibose sugar. nih.gov Various methods have been developed for this fluorination, including the use of fluorinated building blocks or the direct fluorination of sugar precursors. nih.gov

Precursor/Starting MaterialRole in Synthesis
2-deoxy-2,2-difluororibose (B14132828) derivativesThe core sugar component of gemcitabine and its epimers. nih.gov
Cytosine or Uracil derivativesThe nucleobase that is coupled with the sugar moiety. nih.gov
Benzoyl chloride or Benzoic anhydride (B1165640)Reagents used for the benzoylation of hydroxyl groups. nih.gov

This table outlines the primary types of precursor compounds used in the synthesis of 1'-Epi Gemcitabine 3',5'-Dibenzoate.

Glycosylation, the reaction that joins the sugar and the nucleobase, is a pivotal step where the stereochemistry at the anomeric (1') position is determined. nih.gov The formation of the 1'-epimer, where the nucleobase is in an alpha orientation instead of the desired beta orientation of gemcitabine, is a common outcome. nih.gov The reaction can proceed through SN1 or SN2-like mechanisms, often involving an oxocarbenium ion intermediate which can lead to a mixture of anomers. nih.gov The choice of catalyst and reaction conditions can influence the ratio of epimers formed. researchgate.net

Benzoyl groups are employed as protecting groups for the hydroxyl functions at the 3' and 5' positions of the difluororibose sugar. nih.govnih.gov This protection is crucial to prevent unwanted side reactions during the glycosylation step. The benzoylation is typically achieved using reagents like benzoyl chloride or benzoic anhydride in the presence of a base. nih.gov The reactivity of the hydroxyl groups can vary, influencing the efficiency of the benzoylation process. nih.gov These protecting groups are generally stable but can be removed at a later stage of the synthesis if the final unprotected nucleoside is desired.

Achieving a high yield of the desired β-anomer (gemcitabine) while minimizing the formation of the α-anomer (1'-epi gemcitabine) is a significant challenge. nih.gov The anomeric selectivity of the glycosylation reaction is often modest, necessitating subsequent separation of the epimers. nih.gov Research has focused on optimizing reaction conditions, such as the choice of catalysts and solvents, to improve the stereochemical outcome. researchgate.net For instance, certain acid catalysts and solvents have been shown to influence the yield of the desired product. researchgate.net

Strategies for Isolation and Purification of the Epimer

Due to the formation of a mixture of anomers during synthesis, effective purification methods are essential to isolate the this compound.

Column chromatography is a primary technique used to separate the α and β anomers of the dibenzoylated gemcitabine. koreascience.kr This method relies on the differential adsorption of the epimers to a stationary phase, allowing for their separation as they are eluted with a mobile phase. Reversed-phase high-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for this purpose. nih.gov The choice of the column, such as a C18 column, and the mobile phase composition are critical for achieving efficient separation. koreascience.krnih.gov More advanced techniques like ultra-performance liquid chromatography (UPLC) offer even faster and more efficient separations. koreascience.kr

An Examination of this compound: Synthesis, Stereochemistry, and Purification

Introduction

This compound is a chemical compound intrinsically linked to the synthesis of Gemcitabine, a crucial chemotherapeutic agent. Specifically, it is the 1'-epimer of a key intermediate in Gemcitabine's manufacturing process. The stereochemistry at the anomeric carbon (C1') of the difluororibose sugar moiety is a critical factor in the biological activity of Gemcitabine. This article delves into the chemical synthesis, stereochemical considerations, and purification methodologies related to this compound, with a focus on diastereoselective approaches to minimize its formation.

Advanced Analytical Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of 1'-Epi Gemcitabine (B846) 3',5'-Dibenzoate, providing detailed information about its atomic and molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1'-Epi Gemcitabine 3',5'-Dibenzoate. By examining the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

¹H NMR: Proton NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the molecule. The chemical shifts, signal integrations, and coupling constants would confirm the structure of the ribose sugar, the cytosine base, and the two benzoate (B1203000) groups.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the compound. Each unique carbon atom in this compound would produce a distinct signal, confirming the presence of the sugar, base, and benzoate moieties.

¹⁹F NMR: Given the presence of two fluorine atoms at the 2'-position of the sugar ring, ¹⁹F NMR is a particularly powerful tool for the characterization of this molecule. It provides specific information about the chemical environment of the fluorine nuclei, which is crucial for confirming the gem-difluoro substitution pattern. nih.gov

While detailed spectral data for this compound is not extensively published, the identity of the related compound, 3'-Epi Gemcitabine 3',5'-Dibenzoate, is confirmed using Proton NMR in deuterated chloroform (B151607) (CDCl₃). usbio.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular weight of this compound. This technique provides a highly precise mass measurement, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Property Value
Molecular FormulaC₂₃H₁₉F₂N₃O₆ synzeal.comsimsonpharma.comsimsonpharma.com
Molecular Weight471.41 g/mol usbio.netimpurity.comimpurity.com
Exact Mass471.12419166 lookchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule. Key expected absorptions would include those for the N-H bonds of the amine group, C=O bonds of the pyrimidinone ring and benzoate esters, C-O bonds of the esters and ether, and C-F bonds of the difluoro group. For the parent compound Gemcitabine, characteristic transmission peaks have been observed at 1657.7 cm⁻¹ (amine N-H bending), 1086 cm⁻¹, and 1049.6 cm⁻¹ (C-O stretching). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within the molecule, particularly in the aromatic and conjugated systems which act as chromophores. The cytosine ring and the two benzoate groups in this compound are expected to exhibit characteristic absorption maxima in the UV region. For instance, Gemcitabine has a significant absorption between 200 and 280 nm. researchgate.net

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating this compound from any impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile and thermally labile compounds like this compound. It is the cornerstone for impurity profiling, allowing for the separation, identification, and quantification of the main compound and its related substances.

A typical HPLC method for a compound such as this compound would be a stability-indicating reverse-phase method (RP-HPLC). jchr.org The development and validation of such a method are critical to ensure its accuracy, precision, and robustness. While a specific validated method for this epi-isomer dibenzoate is not publicly documented, a representative approach based on methods for Gemcitabine and its impurities would involve the following:

Column: A C18 column is a common choice for separating nucleoside analogs due to its hydrophobic stationary phase. jchr.orgmagtechjournal.com

Mobile Phase: A gradient elution is often employed to effectively separate impurities with a wide range of polarities. This typically involves a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jchr.orgmagtechjournal.com The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. nih.gov

Detection: Ultraviolet (UV) detection is standard, with the wavelength set to the absorption maximum of the analytes, which for nucleoside analogs is often in the range of 260-280 nm. nih.gov A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment. jchr.org

Validation: The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). jchr.org

A study focused on identifying a major impurity in Gemcitabine hydrochloride for injection utilized an HPLC system coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS). magtechjournal.com The chromatographic conditions from this study, while not for the dibenzoate derivative, provide a relevant example of a separation system for Gemcitabine-related compounds.

Table 1: Representative HPLC Conditions for Analysis of Gemcitabine-Related Compounds

ParameterCondition
Column ZORBAX Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase 10% Methanol and 90% 10 mmol·L⁻¹ ammonium acetate (pH 5.7)
Flow Rate 1.0 mL·min⁻¹
Detection MS (positive ion mode)

Data from a study on a major impurity in Gemcitabine hydrochloride for injection. magtechjournal.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, nucleoside analogs like this compound are non-volatile due to their polarity and high molecular weight. Therefore, direct analysis by GC is not feasible. To make them amenable to GC analysis, a derivatization step is necessary to increase their volatility. nih.govphenomenex.com

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amine groups. phenomenex.comnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. nih.govyoutube.com

While specific GC-MS methods for this compound are not detailed in available literature, a general approach would involve:

Derivatization: The sample would be treated with a silylating agent, often in a suitable aprotic solvent like pyridine (B92270) or acetonitrile, and heated to ensure complete reaction. nih.govyoutube.com

GC Separation: The derivatized sample would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a low-polarity siloxane-based phase). The oven temperature is programmed to ramp up to elute the derivatized compounds based on their boiling points and interactions with the stationary phase. nih.gov

MS Detection: The separated components would then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries. nih.gov

This technique would be particularly useful for identifying and quantifying volatile intermediates or byproducts that may be present from the synthesis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. libretexts.orgkhanacademy.org For a compound like this compound, TLC can be effectively used to track its formation from starting materials and to identify the presence of impurities during synthesis and purification. core.ac.uk

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or a mixture of solvents). khanacademy.org

For the separation of polar compounds like nucleoside derivatives, a variety of solvent systems can be employed. The choice of the solvent system is critical for achieving good separation. rochester.edu While a specific TLC method for this compound is not documented, representative solvent systems for similar compounds are available.

Table 2: Representative TLC Solvent Systems for Polar and Nucleoside Compounds

Compound TypeSolvent System (v/v)
Polar Compounds5% Methanol in Dichloromethane (B109758)
Very Polar CompoundsEthyl acetate / Butanol / Acetic acid / Water (80:10:5:5)
Basic Polar Compounds1-10% of (10% NH₄OH in Methanol) in Dichloromethane
Nucleosides1-Propanol / Methanol / NH₄OH (33%) / Water (45:15:30:10)

Data compiled from general TLC solvent system guides and forums discussing nucleoside separation. rochester.educhromforum.org

After development, the spots on the TLC plate can be visualized under UV light (as nucleosides are often UV-active) or by using a suitable staining reagent. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify compounds.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For a pharmaceutical intermediate like this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its thermal stability, melting point, and the presence of solvents or moisture.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For a crystalline compound like this compound, DSC would be used to determine its melting point and purity. A sharp endothermic peak on the DSC thermogram corresponds to the melting of the substance, and the temperature at the peak maximum is taken as the melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

While a specific DSC thermogram for this compound is not publicly available, a study on a Gemcitabine prodrug, Gemcitabine-squalene, demonstrated the use of DSC to investigate its interaction with model membranes and its thermal transitions. nih.govresearchgate.net This highlights the utility of DSC in characterizing the thermal behavior of Gemcitabine derivatives.

Thermogravimetric Analysis (TGA) for Solvent and Moisture Content

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is primarily used to determine the thermal stability of a material and to quantify the amount of volatile components such as water (moisture) and residual solvents.

In the context of this compound, a TGA analysis would involve heating the sample in a controlled atmosphere (e.g., nitrogen) and monitoring its weight loss. A weight loss at temperatures below approximately 150°C typically corresponds to the evaporation of residual solvents or water. Decomposition of the compound occurs at higher temperatures and is observed as a significant weight loss.

A TGA thermogram provides quantitative information on the percentage of solvent or moisture content, which is a critical quality attribute for a pharmaceutical intermediate. For instance, a study comparing DSC and TGA results for a pharmaceutical composition demonstrated that a significant weight loss observed in the TGA thermogram could be correlated with an endothermic peak in the DSC trace, confirming the decomposition of the material. researchgate.net

Future Research Directions in Synthetic and Analytical Chemistry

Development of More Efficient and Stereoselective Synthetic Methodologies

The synthesis of nucleoside analogues like Gemcitabine (B846) is often challenging due to the need for precise stereochemical control. The formation of the 1'-epimer, 1'-Epi Gemcitabine 3',5'-Dibenzoate, is a critical issue that reduces the yield of the desired β-anomer. Future research should focus on developing synthetic routes that are not only more efficient in terms of yield and scalability but also highly stereoselective to minimize the formation of this epimeric impurity.

Key areas for investigation include:

Novel Catalytic Systems: Exploration of new catalysts, including organocatalysts and transition-metal complexes, that can direct the glycosylation reaction with high β-selectivity. The goal is to lower the activation energy for the formation of the desired stereoisomer over the epi-isomer.

Substrate-Controlled Synthesis: Modifying protecting groups on the difluororibose sugar moiety to exert greater steric or electronic influence on the incoming nucleobase. For instance, the use of bulky protecting groups at the C-2 position could potentially hinder the α-face attack that leads to the epi-isomer. researchgate.net

Process Optimization: A large-scale synthesis of Gemcitabine has been reported that enhances β-selectivity by using a crystalline α-ribofuranosyl bromide intermediate and continuously removing a trimethylsilyl (B98337) bromide byproduct during the coupling reaction. researchgate.net Future work could adapt and refine these process conditions specifically to minimize the formation of this compound. This includes systematic studies of solvent effects, temperature profiles, and reagent stoichiometry.

A comparison of potential synthetic strategies is outlined below:

StrategyPotential AdvantageResearch Focus
Novel Catalysis High stereoselectivity, lower catalyst loadingScreening of chiral ligands and Lewis acids
Substrate Control Potentially high selectivity without external catalystsDesign and synthesis of novel protecting groups
Process Optimization Applicable to existing routes, scalableIn-depth kinetic and mechanistic studies

Advanced Analytical Techniques for Trace Impurity Detection and Characterization

The presence of even trace amounts of impurities like this compound can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, developing highly sensitive and specific analytical methods is paramount. While standard High-Performance Liquid Chromatography (HPLC) is widely used, future research should leverage more advanced and hyphenated techniques. biomedres.us

Future analytical research directions should include:

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC, making it ideal for separating structurally similar isomers like this compound from the main compound. nih.govijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide unambiguous identification of trace impurities based on their accurate mass. biomedres.usnih.gov This is crucial for confirming the identity of unknown peaks in a chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments like COSY and HSQC, are powerful for the complete structural elucidation of impurities once they are isolated. nih.govijprajournal.com This is essential for distinguishing between the α and β anomers.

Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that can offer different selectivity for chiral separations compared to HPLC and may provide a superior method for resolving the epimers of Gemcitabine intermediates. biomedres.us

The following table summarizes the strengths of these advanced techniques for impurity profiling:

TechniquePrimary Application for 1'-Epi GemcitabineKey Advantage
UPLC Separation and QuantitationHigher resolution and speed
LC-HRMS Identification and ConfirmationHigh mass accuracy and sensitivity
NMR Structure ElucidationUnambiguous stereochemical assignment
SFC Chiral SeparationOrthogonal selectivity to LC

Investigation of Green Chemistry Principles in Synthesis and Purification

The pharmaceutical industry is increasingly focused on reducing its environmental footprint. Applying the principles of green chemistry to the synthesis and purification of Gemcitabine and its intermediates can lead to more sustainable manufacturing processes.

Future research should target:

Green Solvents: Replacing traditional, hazardous solvents like dichloromethane (B109758) and acetonitrile (B52724) with safer, bio-based alternatives. researchgate.netnih.gov Studies have shown the potential of solvents like ethyl lactate (B86563) in formulations of Gemcitabine, and this concept should be extended to the synthesis of its intermediates. nih.govacs.org Research into solvent selection guides and optimization of reaction conditions in these greener solvents is needed.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. This involves moving away from stoichiometric reagents in favor of catalytic alternatives.

Energy Efficiency: Investigating alternative energy sources like microwave irradiation or flow chemistry to reduce reaction times and energy consumption compared to conventional batch processing.

Sustainable Purification: Developing purification methods that reduce solvent usage, such as supercritical fluid chromatography or advanced crystallization techniques that minimize the need for chromatographic separation.

Computational Chemistry Approaches for Stereochemical Prediction and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools to understand and predict the outcomes of chemical reactions, which can significantly accelerate the development of stereoselective syntheses. csmres.co.uk

Future research in this area should focus on:

Reaction Modeling: Using Density Functional Theory (DFT) and other quantum mechanics methods to model the transition states of the glycosylation reaction. By calculating the energy barriers for the formation of both the desired β-anomer and the 1'-epi-α-anomer, researchers can predict which reaction conditions or catalysts will favor the desired product.

Stereochemical Prediction: Combining computational methods with spectroscopic techniques can aid in the structural confirmation of nucleoside analogues. For example, calculating theoretical Vibrational Circular Dichroism (VCD) spectra for both this compound and its β-isomer and comparing them to experimental spectra can provide a definitive assignment of the absolute stereochemistry. nih.gov

Conformational Analysis: Understanding the preferred conformations of the sugar moiety and the transition state intermediates can provide insights into the factors that control stereoselectivity. Molecular mechanics and molecular dynamics simulations can be employed to explore the conformational landscape of the reactants and intermediates. nih.gov This knowledge can guide the rational design of more selective synthetic routes. csmres.co.uk

Q & A

Q. What integrative approaches are recommended for evaluating combination therapies with this compound?

  • Answer : Use factorial design experiments to test synergy with platinum agents (e.g., cisplatin) or taxanes. Calculate combination indices (CI) via the Chou-Talalay method. In vivo, assess toxicity thresholds in dual-therapy cohorts (e.g., gemcitabine + nab-paclitaxel) using RECIST 1.1 criteria and Kaplan-Meier survival analysis. Correlate outcomes with CA19-9 biomarker dynamics .

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Feasible Synthetic Routes

Reactant of Route 1
1'-Epi Gemcitabine 3',5'-Dibenzoate
Reactant of Route 2
1'-Epi Gemcitabine 3',5'-Dibenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.